

Technical Guide: Physicochemical Properties and Synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate

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Compound of Interest

Compound Name: *Ethyl 3-hydroxy-2,2-dimethylpropanoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties and a standard experimental protocol for the synthesis of **Ethyl 3-hydroxy-2,2-dimethylpropanoate**, a valuable building block in organic synthesis.

Core Molecular Data

The fundamental molecular attributes of **Ethyl 3-hydroxy-2,2-dimethylpropanoate** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

Parameter	Value	Reference
Molecular Formula	C ₇ H ₁₄ O ₃	[1] [2] [3] [4]
Molecular Weight	146.18 g/mol	[1] [2] [3]
IUPAC Name	ethyl 3-hydroxy-2,2-dimethylpropanoate	[1]
CAS Number	14002-73-4	[2] [3]

Experimental Protocol: Synthesis

The following protocol details a common method for the synthesis of **Ethyl 3-hydroxy-2,2-dimethylpropanoate**.^[5]

2.1 Materials and Reagents:

- 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid, HPA)
- Cesium carbonate (Cs_2CO_3), dried and freshly ground
- Ethyl iodide
- Anhydrous dimethylformamide (DMF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Methyl tertiary butyl ether (MTBE)

2.2 Equipment:

- 500 mL round-bottomed flask
- Magnetic stirring bar
- Reflux condenser
- Rubber septum
- Standard glassware for extraction and filtration

- Rotary evaporator

2.3 Procedure:

- Under a nitrogen atmosphere, add 7.09 g (60.0 mmol) of 3-hydroxy-2,2-dimethylpropanoic acid and 19.55 g (60.0 mmol) of cesium carbonate to a dry 500 mL round-bottomed flask equipped with a magnetic stirrer.
- Add 150 mL of anhydrous dimethylformamide (DMF) to the flask.
- Add 0.7-1.0 equivalents (40.0-60.0 mmol) of ethyl iodide to the reaction mixture.
- After the reaction is complete, neutralize the mixture with a small amount of 1 M hydrochloric acid (HCl).
- Extract the aqueous phase multiple times with ethyl acetate.
- Combine the organic phases and wash with saturated aqueous sodium bicarbonate (NaHCO_3).
- Concentrate the organic phase using a rotary evaporator.
- Dissolve the residue in methyl tertiary butyl ether (MTBE).
- Wash the organic solution five times with water to remove residual DMF, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the product.
- The resulting product can often be used without further purification or can be purified by fractional distillation under reduced pressure or silica gel column chromatography.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process of **Ethyl 3-hydroxy-2,2-dimethylpropanoate**.



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Synthesis and Purification Workflow

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